Product packaging for Rhodium(III) oxide hydrate(Cat. No.:CAS No. 123542-79-0)

Rhodium(III) oxide hydrate

Cat. No.: B054631
CAS No.: 123542-79-0
M. Wt: 343.89 g/mol
InChI Key: TVSSUISWUFBWCC-UHFFFAOYSA-N
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Description

Rhodium(III) oxide hydrate is an invaluable inorganic precursor compound central to advanced materials science and catalysis research. This hydrated form offers enhanced processability for the synthesis of rhodium-based nanomaterials. Its primary research value lies in its role as a versatile catalyst, particularly in the electrocatalytic oxygen evolution reaction (OER) for water splitting and in the catalytic oxidation of various organic pollutants. The mechanism of action involves the rich redox chemistry of the Rh(III) center, which can facilitate multi-electron transfer processes. As a precursor, it is thermally decomposed to yield phase-pure rhodium(III) oxide (Rh₂O₃) nanoparticles or thin films, which are critical for developing next-generation sensors, conductive coatings, and electrode materials. Furthermore, it serves as a starting material for the preparation of other rhodium salts and complexes. Researchers utilize this compound to explore structure-activity relationships in catalysis and to engineer the properties of functional oxides for energy conversion and environmental remediation technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H10O8Rh2 B054631 Rhodium(III) oxide hydrate CAS No. 123542-79-0

Properties

IUPAC Name

oxygen(2-);rhodium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSSUISWUFBWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.825 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Transformation Pathways for Rhodium Iii Oxide Hydrate

Aqueous Precipitation and Hydrolysis Routes

Aqueous precipitation is a common and straightforward method for synthesizing rhodium(III) oxide hydrate (B1144303). This approach relies on the controlled hydrolysis of soluble rhodium(III) salts in an aqueous medium, leading to the precipitation of hydrated rhodium oxide or its hydroxide (B78521) precursor.

Controlled Hydrolysis of Rhodium(III) Salts (e.g., RhCl₃)

The controlled hydrolysis of rhodium(III) chloride (RhCl₃) is a widely utilized pathway for the synthesis of rhodium(III) oxide hydrate. wikipedia.org The process typically involves dissolving a rhodium(III) salt, such as rhodium trichloride (B1173362) hydrate (RhCl₃·xH₂O), in water and subsequently inducing precipitation by adding a base. researchgate.netacs.org Common bases used for this purpose include alkali hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). wikipedia.orgchemicalbook.com The addition of the base neutralizes the acidic rhodium salt solution, leading to the formation of a precipitate.

The fundamental reaction involves the displacement of chloride ligands by hydroxide ions, followed by condensation reactions. The resulting precipitate is often initially rhodium(III) hydroxide, which is inherently hydrated. chemicalbook.comchemdad.com This freshly precipitated rhodium hydroxide can then be treated or aged to yield the desired this compound. chemdad.com For instance, adding NaOH to a solution of RhCl₃ can yield this compound (Rh₂O₃·5H₂O) or rhodium(III) hydroxide. researchgate.net

Influence of pH and Counterions on Hydrate Stoichiometry and Morphology

The pH of the reaction medium is a critical parameter that profoundly affects the precipitation process, as well as the stoichiometry and morphology of the resulting hydrated oxide. researchgate.net Careful adjustment of the pH is necessary to ensure complete precipitation while preventing the amphoteric rhodium hydroxide from redissolving in excess alkali. The optimal pH range for the recovery of rhodium from solution is often found to be acidic to slightly acidic, for instance, between 3.5 and 4.5 in some systems. researchgate.net However, precipitation is typically carried out in neutral to alkaline conditions (pH 4-10) to form hydrated rhodium hydroxide colloids.

The concentration and type of base used (and thus the counterions present, e.g., Na⁺, K⁺) can influence the degree of hydration. For example, treating rhodium sesquioxide with an alkali solution can initially form a yellow precipitate of the pentahydrate (Rh₂O₃·5H₂O). chemicalbook.comchemdad.com If an excess of alkali is used, a black precipitate of the trihydrate (Rh₂O₃·3H₂O) may be obtained. chemicalbook.comchemdad.com The pentahydrate form is soluble in acids, whereas the trihydrate is insoluble. chemicalbook.com

ParameterConditionObserved EffectReference
pHControlled adjustment to pH 3.5-4.5Efficient recovery and preconcentration of Rh(III). researchgate.net
pHAdjustment to pH ~9 with NaOHPrecipitation of amorphous rhodium hydrous oxide. researchgate.net
pHAdjustment to pH 9.0Quantitative extraction of Rh(III) complex in solvent extraction systems. tandfonline.com
Alkali ConcentrationStoichiometric amount of KOHPrecipitation of a yellow compound, rhodium trihydroxide, soluble in acids. chemicalbook.com
Alkali ConcentrationExcess alkaliFormation of a black trihydrate precipitate (Rh₂O₃·3H₂O), insoluble in acids. chemicalbook.com

Formation of Rhodium Hydroxide Intermediates

The synthesis of this compound via aqueous routes proceeds through the formation of a rhodium hydroxide (Rh(OH)₃) or hydrated rhodium hydroxide (Rh(OH)₃·xH₂O) intermediate. This intermediate is precipitated by neutralizing an aqueous solution of a rhodium salt with a base. Rhodium hydroxide is described as a yellow compound that can be precipitated from RhCl₃ solution using a stoichiometric amount of KOH. chemicalbook.com This hydroxide is an inorganic compound that serves as a precursor in various syntheses. sincerechemical.com The treatment of anhydrous rhodium(III) oxide with aqueous sodium hydroxide also produces a hydrated rhodium hydroxide precipitate. The thermal behavior and subsequent transformation of these amorphous rhodium hydrous oxide precursors are dependent on several factors, including pH, aging time, and temperature. researchgate.net

Sol-Gel and Hydrothermal/Solvothermal Synthesis of Hydrated Rhodium Oxides

Advanced synthesis techniques such as sol-gel processes and hydrothermal/solvothermal methods offer greater control over the final product's properties, including the formation of nanoparticles and structured films. researchgate.neteuropean-mrs.com

The sol-gel method is particularly useful for preparing rhodium oxide thin films and incorporating rhodium nanoparticles into porous materials. researchgate.netmdpi.com This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. For example, electrochromic rhodium oxide films can be prepared by a sol-gel method, resulting in an amorphous bright yellow film after heat treatment at 100°C. researchgate.net Rhodium nanoparticles have also been embedded in mesoporous silica (B1680970) using a sol-gel technique, starting from rhodium(III) nitrate (B79036) hydrate. mdpi.com

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. These methods are effective for producing crystalline nanoparticles. wikipedia.org Hydrothermal synthesis has been used to prepare rhodium(III) hydrogarnets, such as Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂, by reacting RhCl₃·3H₂O with alkaline-earth hydroxides at 200°C. st-andrews.ac.ukresearchgate.net This route provides a pathway to complex hydroxides that can subsequently be thermally converted to oxides. st-andrews.ac.uk Similarly, phase-pure spinel-type ZnFe₂₋ₓRhₓO₄ metal oxide precursors have been synthesized via a hydrothermal method, yielding very small oxide particles of 10–20 nm. nih.gov

MethodPrecursor(s)ConditionsProductReference
Sol-GelNot specifiedHeat treatment at 100°CAmorphous electrochromic rhodium oxide films researchgate.net
Sol-GelRh(NO₃)₃·xH₂O, Triethanolamine, TEOS-Rh nanoparticles (3-5 nm) in TUD-1 mesoporous silica mdpi.com
HydrothermalRhCl₃·3H₂O, Ca(OH)₂/Sr(OH)₂200°C in 12 M NaOH or KOHPolycrystalline rhodium(III) hydrogarnets (e.g., Ca₃Rh₂(OH)₁₂) st-andrews.ac.ukresearchgate.net
HydrothermalMetal salts, Oxalic acid-Phase-pure ZnFe₂₋ₓRhₓO₄ spinel oxide nanoparticles (10-20 nm) nih.gov

Thermal Decomposition and Conversion Processes

Thermal decomposition, or thermolysis, is a versatile method for producing rhodium(III) oxide from various precursors, including organometallic compounds and inorganic salts. The resulting anhydrous oxide can then be hydrated if necessary.

Thermolysis of Organometallic and Other Rhodium Precursors

The pyrolysis of rhodium organometallic compounds is an effective route to nanosized rhodium oxide. researchgate.net This method offers a clean decomposition pathway, potentially yielding high-purity materials. For instance, the thermal decomposition of a known rhodium organometallic precursor has been successfully used to synthesize nanosized rhodium(III) oxide, which was characterized as a promising catalyst for water oxidation. researchgate.netresearchgate.net

Inorganic rhodium salts are also common precursors for thermal decomposition. Rhodium(III) nitrate, Rh(NO₃)₃, can be ignited to prepare Rh₂O₃. chemicalbook.com More specifically, the thermal decomposition of rhodium nitrate hexahydrate (Rh(NO₃)₃·6H₂O) at approximately 730°C in air yields pure α-Rh₂O₃. This anhydrous oxide can then undergo controlled hydration to produce the pentahydrate form. The thermal decomposition of rhodium(III) aqua ions with nitrate ions in nitric acid solutions above 580°C also leads to the formation of rhodium(III) oxide as the sole product. researchgate.net The thermal treatment of amorphous rhodium hydrous oxide precursors, precipitated from Rh(NO₃)₃ solutions, has been studied, showing that the phase composition of the decomposition products depends on factors like aging time and atmosphere. researchgate.net For example, calcination at 500°C can yield a mixture of α-Rh₂O₃ and RhO₂, with α-Rh₂O₃ becoming the single phase at 650°C in air. researchgate.net

Precursor TypeSpecific PrecursorDecomposition ConditionsProductReference
OrganometallicRhodium organometallic precursorThermal decomposition (pyrolysis)Nanosized rhodium(III) oxide researchgate.netresearchgate.net
Inorganic SaltRhodium(III) Nitrate (Rh(NO₃)₃)IgnitionRhodium(III) oxide (Rh₂O₃) chemicalbook.com
Inorganic Salt HydrateRhodium nitrate hexahydrate (Rh(NO₃)₃·6H₂O)~730°C in airPure α-Rh₂O₃
Inorganic Salt SolutionRhodium(III) aqua/nitrate complexes> 580°CRhodium(III) oxide researchgate.net
Hydrous OxideAmorphous rhodium hydrous oxide650°C in airα-Rh₂O₃ (single phase) researchgate.net
Hydrous OxideAmorphous rhodium hydrous oxide1000°Cβ-Rh₂O₃ (single phase) researchgate.net

Conversion of Rhodium Nitrate to Hydrated Oxide Forms

Rhodium(III) nitrate serves as a common precursor for the synthesis of various forms of rhodium oxide. The conversion to hydrated rhodium oxide typically involves hydrolysis and precipitation from an aqueous solution of rhodium nitrate, Rh(NO₃)₃. lookchem.comresearchgate.net The ignition of rhodium nitrate can also yield rhodium(III) oxide. lookchem.comchemicalbook.com

The process often involves adjusting the pH of the rhodium nitrate solution. The addition of an alkali, such as sodium hydroxide or potassium hydroxide, to a rhodium nitrate solution can precipitate rhodium hydroxide. researchgate.netgoogle.com This hydroxide can then be converted to hydrated rhodium oxide. For instance, treating rhodium sesquioxide with an alkali initially forms a yellow precipitate of the pentahydrate, Rh₂O₃·5H₂O, which is soluble in acid and excess alkali. lookchem.comchemicalbook.com With an excess of alkali, a black precipitate of the trihydrate, Rh₂O₃·3H₂O, is formed, which is noted to be insoluble in acids. lookchem.comchemicalbook.com

The thermal behavior of the resulting amorphous rhodium hydrous oxide is significantly influenced by the precipitation conditions. researchgate.net For example, amorphous rhodium hydrous oxide precursors precipitated from a Rh(NO₃)₃ solution using different bases (like NH₃, NaOH, or urotropin) show varied thermal decomposition products. researchgate.net The aging time of the precipitate also plays a crucial role; rhodium hydrous oxides aged for different durations, even if all are initially amorphous, can yield different crystalline phases upon thermal treatment. researchgate.net

In some processes, rhodium black is first dissolved in sulfuric acid and heated. An alkaline solution is then added to precipitate rhodium hydroxide, which is subsequently separated and dissolved in nitric acid to form a stable rhodium nitrate solution. google.com This method is designed to produce a high-purity solution that does not easily decompose or precipitate upon heating or long-term storage. google.com

Electrochemical Deposition Techniques for Rhodium Oxide Hydrate Films and Nanostructures

Electrochemical deposition is a versatile method for fabricating thin films and nanostructures of rhodium oxide hydrate on conductive substrates. mdpi.com This technique offers advantages such as being inexpensive, scalable, and operating at room temperature and atmospheric pressure. mdpi.com Anodic deposition, where a positive potential is applied to the working electrode, has been successfully used to deposit hydrous oxide films of platinum group metals, including rhodium. researchgate.netscispace.com

The process typically involves the use of an electrolyte solution containing a rhodium salt precursor, such as rhodium(III) chloride (RhCl₃). mdpi.comresearchgate.net By applying a potential, the rhodium precursor in the solution is oxidized or hydrolyzed at the electrode surface, leading to the formation and deposition of a hydrated rhodium oxide film. For instance, cyclic voltammetry can be employed to deposit hydrous ruthenium oxide, a related platinum group metal oxide, by continuously cycling the potential in a solution containing the metal chloride precursor. researchgate.netresearchgate.net This general principle is applicable to rhodium as well.

The properties of the deposited film can be controlled by adjusting electrochemical parameters. For example, multi-cycle charge-controlled depositions have been used to tune the surface coverage and particle size of nanostructured rhodium on silicon substrates. mdpi.com This approach allowed for an increase in surface coverage from 9% to 84% and a growth in average particle diameter from 57 nm to 168 nm by varying the number of deposition cycles. mdpi.com

The substrate plays a critical role in the deposition process. Conductive materials like boron-doped diamond (BDD) and n-type silicon have been used as substrates for depositing such films. mdpi.comresearchgate.net The resulting films often have a nanostructured morphology, which can be beneficial for applications in catalysis and sensing. mdpi.comacs.org For example, rhodium oxide nanocoral structures have been fabricated through a process involving electrospinning a precursor of rhodium(III) chloride hydrate and polyvinylpyrrolidone (B124986) (PVP), followed by calcination. acs.org

Advanced Fabrication of Rhodium Oxide Hydrate Nanostructures and Thin Films

Atomic Layer Deposition (ALD) for Controlled Film Growth

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for highly controlled, conformal growth of materials at the atomic level. atomiclayerdeposition.com For rhodium oxide, ALD processes have been developed using precursors like rhodium(III) acetylacetonate (B107027) [Rh(acac)₃] and an oxygen source, typically ozone (O₃). researchgate.netrsc.orgntu.edu.sg

The deposition of amorphous rhodium oxide (RhOₓ) thin films has been demonstrated at temperatures between 160 and 180°C. researchgate.net In this temperature window, the process is self-limiting, a key characteristic of ALD. researchgate.net Below this range, the precursor's sublimation is insufficient, and above it, the oxide film can be partially reduced to metallic rhodium. researchgate.net The use of ozone as the co-reactant at temperatures below 200°C is effective for depositing rhodium oxide. atomiclayerdeposition.com

The growth rate of the film can be precisely controlled. For example, using Rh(acac)₃ and ozone, growth rates saturate at approximately 0.45 Å/cycle with sufficient precursor pulse lengths. researchgate.net Studies have shown that controlling the ozone concentration is critical; a low concentration can prevent the oxidation of the metallic film, while higher concentrations favor the formation of rhodium oxide. rsc.orgnih.gov For instance, a low ozone concentration of 1.22 g m⁻³ has been used to achieve metallic rhodium films, whereas higher concentrations would yield the oxide. nih.govrsc.org

The resulting rhodium oxide films exhibit excellent conformality on various substrates, including silicon and glass. researchgate.net While issues with non-uniformity across the substrate can arise due to the catalytic effect of the deposited film on ozone decomposition, this can be compensated for by process adjustments, such as a two-stage deposition with substrate rotation. researchgate.net

Table 1: ALD Parameters for Rhodium Oxide and Metallic Rhodium Thin Films

PrecursorCo-reactantDeposition Temperature (°C)Resulting FilmGrowth Rate (Å/cycle)Reference
Rh(acac)₃O₃160-180Amorphous RhOₓ~0.45 researchgate.net
Rh(acac)₃O₂300Metallic RhNot Specified aip.org
Rh(acac)₃Low-concentration O₃ (1.22 g m⁻³)200-220Metallic Rh0.42 rsc.orgnih.gov

Block Copolymer Lithography for Patterned Nanoparticle Arrays

Block copolymer lithography (BCPL) is a self-assembly technique used to create highly ordered arrays of nanoparticles on various surfaces. caltech.edu This method utilizes the microphase separation of block copolymers to form nanoscale templates. researchgate.netberkeley.edu For rhodium oxide, this approach can generate structures like three-dimensional inverse opals. caltech.edu

A typical process involves dissolving a block copolymer and a rhodium salt precursor, such as rhodium(III) chloride hydrate, in a suitable solvent. nih.gov When this solution is cast as a thin film, the block copolymer self-assembles into a regular pattern, and the rhodium precursor is selectively sequestered within one of the polymer domains. researchgate.netnih.gov For example, a triblock copolymer like poly(styrene-b-2-vinyl pyridine-b-ethylene oxide) has been used to create and assemble rhodium chloride nanoparticles from a solution onto a surface. nih.gov

After the self-assembly of the polymer template, subsequent processing steps are required. These often include a plasma or thermal treatment to remove the polymer matrix, leaving behind an ordered array of rhodium-based nanostructures. nih.gov This process can convert the initial rhodium chloride nanoparticles into metallic rhodium or rhodium oxide, depending on the annealing conditions (e.g., atmosphere and temperature). caltech.edunih.gov The resulting nanoparticles can have uniform size and interparticle spacing, forming a monolayer on the substrate. nih.gov This technique is considered low-cost and scalable for creating large-area arrays. caltech.edu

Polyol Synthesis for Size-Controlled Nanoparticles

The polyol synthesis method is a widely used wet-chemistry route for producing metal and metal oxide nanoparticles with controlled sizes and shapes. acs.orgnih.govresearchgate.net In this process, a polyol, such as ethylene (B1197577) glycol or diethylene glycol, acts as both the solvent for the metal precursor and the reducing agent. acs.orgmdpi.comyoutube.com

For the synthesis of rhodium-based nanoparticles, a rhodium precursor like rhodium(III) chloride hydrate (RhCl₃·xH₂O) is dissolved in a polyol. acs.orgnih.gov The solution is then heated to a high temperature, often close to the boiling point of the polyol, to facilitate the reduction of the rhodium ions to form metallic rhodium or rhodium oxide nanoparticles. mdpi.comyoutube.com A capping agent or stabilizer, such as poly(N-vinyl-2-pyrrolidone) (PVP), is typically added to the reaction mixture to control the growth of the nanoparticles and prevent their aggregation. acs.orgnih.gov

The size of the resulting nanoparticles can be precisely controlled by tuning various reaction parameters. acs.org For example, adjusting the pH of the ethylene glycol solution has been shown to influence the nucleation rate and, consequently, the final particle size of rhodium nanoparticles, with sizes ranging from 1.7 to 7.7 nm being achieved. acs.org Other factors that affect the size and morphology include the reaction temperature, precursor concentration, and the rate of precursor addition. nih.govresearchgate.net

Table 2: Size Control of Rhodium Nanoparticles via Polyol Synthesis

Rh PrecursorPolyolStabilizerTuning ParameterResulting NP SizeReference
RhCl₃·xH₂OEthylene GlycolPVPpH and Temperature1.7 - 7.7 nm acs.org
Rh precursorEthylene GlycolPVPMonomer Addition Rate3 - 7 nm nih.gov

Direct Self-Assembly Approaches for Hierarchical Structures

Direct self-assembly is a powerful strategy for creating complex, hierarchical structures of rhodium oxide from the molecular or nanoscale level up. These methods often rely on sol-gel or hydrothermal processes where precursors organize into ordered arrangements. mdpi.comresearchgate.net

One approach involves the use of aerosol-assisted chemical vapor deposition (AACVD), which has been used to grow thin films of metallic rhodium with hierarchical, flower-like morphologies on substrates like nickel foam and titanium foil. mdpi.com In this method, a rhodium precursor is aerosolized and directed onto a heated substrate, where it decomposes and self-assembles into the final structure. The morphology of these hierarchical structures can be modulated by controlling deposition parameters such as time and temperature. mdpi.com

In solution-based self-assembly, the process can be driven by mechanisms like anisotropic polycondensation or molecular recognition. mdpi.com For metal oxides, hydrolyzed precursor complexes can form linear oligomers that subsequently assemble into more complex architectures. mdpi.com While specific examples detailing the direct self-assembly of hierarchical rhodium oxide hydrate are less common in the provided search results, the principles are well-established for other metal oxides. For instance, hierarchical structures of In(OH)₃ have been synthesized hydrothermally, which can then be transformed into mesoporous In₂O₃. researchgate.net This suggests that similar precursor-based self-assembly routes could be applicable to rhodium, starting with a rhodium salt and using structure-directing agents or specific reaction conditions to guide the formation of hierarchical rhodium hydroxide or hydrated oxide structures.

Advanced Characterization of Rhodium Iii Oxide Hydrate Structure and Morphology

Crystallographic and Amorphous State Analysis

The foundation of understanding rhodium(III) oxide hydrate's properties lies in the characterization of its solid-state structure, which can range from well-defined crystalline lattices to amorphous arrangements.

Identification of Hexagonal and Orthorhombic Phases of Anhydrous Rh₂O₃ and Their Hydrates

Anhydrous rhodium(III) oxide (Rh₂O₃) primarily exists in two polymorphic forms: a hexagonal (α-Rh₂O₃) and an orthorhombic (β-Rh₂O₃) phase. wikipedia.org The hexagonal form adopts the corundum (Al₂O₃) structure and is typically formed at lower temperatures. wikipedia.orgdtic.mil Upon heating to temperatures above 750°C, the hexagonal phase irreversibly transforms into the more thermally stable orthorhombic structure. wikipedia.orgdtic.mil

The hydrated forms of rhodium(III) oxide are often precursors to these anhydrous phases. For instance, the thermal decomposition of amorphous rhodium hydrous oxide can lead to the formation of α-Rh₂O₃. researchgate.net Specifically, heating amorphous rhodium hydrous oxide precursors in air can yield α-Rh₂O₃ as a single phase at 650°C, which then transforms to β-Rh₂O₃ at 1000°C. researchgate.net The preparation method significantly influences the resulting phase. Heating rhodium nitrate (B79036) hydrate (B1144303) at 730°C is a method to produce pure α-phase Rh₂O₃, which can subsequently be hydrated. The orthorhombic phase, also referred to as Rh₂O₃(II), possesses a corundum-related structure with the space group Pbcn. dtic.milmaterialsproject.org

Determination of Hydration Levels and Polymorphism in Rhodium(III) Oxide Hydrates

Rhodium(III) oxide hydrates exhibit variability in their water content, which is a critical factor influencing their chemical and physical properties. The general formula is represented as Rh₂O₃·xH₂O. americanelements.com Specific hydrated forms, such as the pentahydrate (Rh₂O₃·5H₂O) and trihydrate (Rh₂O₃·3H₂O), have been identified. chemicalbook.com The pentahydrate typically appears as a yellow precipitate, while the trihydrate is black. chemicalbook.com

The level of hydration can be influenced by the synthesis conditions. For example, treating rhodium sesquioxide with an alkali solution initially forms the pentahydrate, which is soluble in acid and excess alkali. chemicalbook.com In the presence of excess alkali, the black trihydrate precipitates. chemicalbook.com The thermal stability of these hydrates is limited; they lose water upon heating to form the anhydrous oxide. chemicalbook.com

Polymorphism in rhodium(III) oxide extends beyond the anhydrous forms to its hydrated and related hydroxide (B78521) compounds. For instance, rhodium(III) hydrogarnets like Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂ crystallize under hydrothermal conditions. st-andrews.ac.ukresearchgate.net These complex hydroxides provide insight into the coordination environment of rhodium(III) in a hydrated state, which is relevant to understanding the structure of simpler hydrates.

Spectroscopic Investigations of Electronic and Molecular Structure

Spectroscopic techniques are indispensable for elucidating the detailed structural and electronic characteristics of this compound, from its bulk crystalline arrangement to the local coordination of rhodium atoms.

X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction (SXRD) for Bulk and Nanoscale Structural Elucidation

X-ray diffraction (XRD) is a fundamental tool for identifying the crystalline phases of rhodium oxides. oatext.com It can distinguish between the hexagonal and orthorhombic polymorphs of anhydrous Rh₂O₃ and can confirm the amorphous nature of some hydrated precursors. wikipedia.orgresearchgate.netresearchgate.net For instance, the absence of sharp diffraction peaks in a material prepared from Rh(NO₃)₃ solution confirms its amorphous character. researchgate.net

Synchrotron X-ray diffraction (SXRD) offers higher resolution and intensity compared to conventional XRD, enabling more precise structural determination, especially for complex structures or materials with low crystallinity. st-andrews.ac.ukresearchgate.net Rietveld refinements against SXRD data have been crucial in determining the crystal structures of complex rhodium hydroxides like Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂. st-andrews.ac.ukresearchgate.net This high-resolution technique is also invaluable for studying nanoscale materials, providing detailed information about particle size, strain, and lattice parameters. oatext.com The use of synchrotron radiation is particularly advantageous for in-situ studies, allowing researchers to follow structural transformations, such as the decomposition of hydrated phases or the transition between polymorphs, under various conditions. ucl.ac.uk

Fourier Transform Infrared (FTIR) and Diffuse Reflectance Infrared Spectroscopy (DR-IR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the molecular vibrations within this compound. It is particularly sensitive to the presence of water molecules and hydroxyl groups. The FTIR spectra of hydrated rhodium oxides typically show characteristic bands corresponding to the stretching and bending vibrations of O-H bonds in water and Rh-O-H groups. For example, a broad absorption around 3400 cm⁻¹ is indicative of O-H stretching, while a band around 1630 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules. researchgate.net

The Rh-O stretching vibrations appear at lower frequencies, typically in the range of 400-700 cm⁻¹. researchgate.netresearchgate.net In amorphous rhodium(III) hydroxide, a characteristic band centered at 545 cm⁻¹ has been identified. researchgate.net FTIR can also be used to monitor the thermal decomposition of hydrated rhodium oxide, as the intensity of the water-related bands decreases upon heating. researchgate.net

Diffuse Reflectance Infrared Spectroscopy (DR-IR), often referred to as DRIFTS, is a variant of FTIR that is particularly well-suited for analyzing powdered samples and studying surface species, making it highly relevant for catalytic research. youtube.comyoutube.com This technique allows for the in-situ monitoring of reactions on the surface of rhodium oxide catalysts, providing insights into reaction intermediates and mechanisms. youtube.com

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the local atomic environment around a specific element, in this case, rhodium. ucl.ac.ukmdpi.com It is an element-specific and does not require long-range order, making it suitable for both crystalline and amorphous materials. mdpi.com The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, including the Rh K-edge and L₃-edge, provides information on the oxidation state and coordination geometry of the rhodium atoms. st-andrews.ac.ukresearchgate.netnih.gov For instance, Rh K-edge XANES has been used to confirm the mixed-valent Rh³⁺/⁴⁺ state in the decomposition products of Sr₃Rh₂(OH)₁₂. st-andrews.ac.ukresearchgate.net The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms. researchgate.netmdpi.comrsc.org This allows for the precise determination of Rh-O and Rh-Rh bond lengths and coordination numbers in this compound and its derivatives. researchgate.netmdpi.com By analyzing the EXAFS data, researchers can build a detailed picture of the local structure around the rhodium centers, which is crucial for understanding the material's reactivity and catalytic activity. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. mdpi.comresearchgate.net For this compound, XPS is instrumental in confirming the presence of rhodium and oxygen, and more importantly, in determining their respective oxidation states, which is crucial for verifying the formation of Rh₂O₃ and characterizing the nature of its hydration. nih.gov

The analysis focuses on the core level spectra of rhodium (Rh 3d) and oxygen (O 1s). The Rh 3d spectrum for rhodium compounds typically shows a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components. The binding energy of the Rh 3d₅/₂ peak is particularly indicative of the rhodium oxidation state. In its metallic form (Rh⁰), the Rh 3d₅/₂ peak appears at a binding energy of approximately 307.0–307.4 eV. researchgate.netarxiv.orgsemanticscholar.org For the Rh³⁺ state, as expected in Rh₂O₃, this peak shifts to a higher binding energy, typically found in the range of 308.2–308.5 eV. researchgate.netsemanticscholar.orgacs.org The presence of other oxidation states, such as Rh⁴⁺ in RhO₂, can also be identified at even higher binding energies, around 309.2–309.5 eV. semanticscholar.org Deconvolution of the Rh 3d spectrum allows for the quantification of the different rhodium species present on the surface. semanticscholar.org

The O 1s spectrum provides critical information about the oxygen-containing species on the surface, which is essential for characterizing the "hydrate" component. The spectrum is often complex and can be deconvoluted into multiple peaks. A peak at approximately 529.7 eV is typically assigned to lattice oxygen (O²⁻) in the rhodium oxide structure. arxiv.org Peaks at higher binding energies are associated with different forms of hydroxylated and hydrated species. A component around 531.0–531.8 eV is commonly attributed to surface hydroxyl groups (Rh-OH), while peaks at even higher energies (532.5–534.4 eV) can be assigned to physiosorbed or chemisorbed water molecules (H₂O). researchgate.netarxiv.org The relative areas of these peaks can provide a semi-quantitative measure of the degree of surface hydration and hydroxylation.

Typical XPS Binding Energies for Rhodium and Oxygen Species

ElementCore LevelSpeciesBinding Energy (eV)Reference
RhodiumRh 3d₅/₂Metallic Rhodium (Rh⁰)307.0 - 307.4 researchgate.netarxiv.orgsemanticscholar.org
RhodiumRh 3d₅/₂Rhodium(III) Oxide (Rh³⁺ in Rh₂O₃)308.2 - 308.5 researchgate.netsemanticscholar.orgacs.org
RhodiumRh 3d₅/₂Rhodium(IV) Oxide (Rh⁴⁺ in RhO₂)309.2 - 309.5 semanticscholar.org
OxygenO 1sLattice Oxygen (O²⁻)~529.7 arxiv.org
OxygenO 1sHydroxyl Groups (-OH)531.0 - 531.8 researchgate.netarxiv.org
OxygenO 1sAdsorbed Water (H₂O)532.5 - 534.4 arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. However, its application to rhodium compounds, particularly in the solid state, presents significant challenges. acs.orgchemrxiv.org Rhodium's only NMR-active nucleus, ¹⁰³Rh, has a spin of 1/2, which is advantageous as it does not exhibit quadrupolar broadening, leading to potentially sharp signals. huji.ac.il Despite this, ¹⁰³Rh is considered a difficult nucleus to study due to its very low gyromagnetic ratio, which results in low sensitivity, an extremely wide chemical shift range (over 12,000 ppm), and often long spin-lattice relaxation times. acs.orghuji.ac.iliastate.edu

Consequently, direct ¹⁰³Rh solid-state NMR (ssNMR) spectra are rare in the literature. chemrxiv.orgnih.gov Acquiring them often requires long experiment times, and the resulting signals may still have a low signal-to-noise ratio. iastate.edu While many ¹⁰³Rh solution NMR studies of organometallic complexes exist, often utilizing indirect detection methods like ²D HMQC experiments, these are not directly applicable to insoluble materials like this compound. acs.orghuji.ac.il

An alternative approach for characterizing metal oxides is to probe the oxygen nuclei using ¹⁷O ssNMR. acs.org Although ¹⁷O has a very low natural abundance (0.038%), isotopic enrichment can enable the acquisition of high-quality spectra. A study on noble metal oxides successfully obtained ¹⁷O ssNMR spectra for crystalline Rh₂O₃ after high-temperature ¹⁷O isotopic labeling. acs.org The spectra, acquired at a high magnetic field of 20 T, revealed three distinct resonances for the oxygen atoms in the Rh₂O₃ lattice, consistent with its crystal structure. acs.org These signals exhibited second-order quadrupolar line shapes, and their positions were used to determine NMR parameters for the different oxygen sites in the bulk material. acs.org This technique provides valuable structural information about the oxide framework but does not directly probe the rhodium centers or the hydrogen atoms in the hydrate water or hydroxyl groups.

¹⁷O Solid-State NMR Parameters for Rhodium(III) Oxide

ParameterSite 1Site 2Site 3Reference
Isotropic Chemical Shift (δiso), ppm-310-350-392 acs.org

Data from ¹⁷O NMR spectra of isotopically enriched Rh₂O₃ at an external magnetic field of 20 T. acs.org

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for the direct visualization of the morphology, size, and aggregation state of this compound materials, particularly in nanoparticle form. semanticscholar.org

SEM provides information about the surface morphology of the material. Studies on rhodium(III) oxide nanoparticles have used SEM to observe their general shape and degree of agglomeration. For example, SEM images have shown that Rh₂O₃ nanoparticles can be synthesized to have a spherical shape. semanticscholar.org However, without the use of capping agents or specific synthesis controls, these nanoparticles often adhere to one another, forming larger bulk structures or agglomerates. semanticscholar.org

TEM offers higher resolution, enabling detailed nanoscale imaging of individual particles, their size distribution, and their crystalline nature. google.com TEM analysis of rhodium oxide nanoparticles has revealed well-dispersed, spherical particles with average diameters in the range of 8-10 nm. google.com In other preparations, even smaller nanoparticles, with sizes under 3 nm, have been observed within the channels of mesoporous supports. rsc.org High-Resolution TEM (HRTEM) can provide further insight into the crystallinity of the material by resolving the lattice fringes of the nanoparticles. For instance, a measured lattice fringe d-spacing of 0.297 nm corresponds to the <220> plane of the Fe₃O₄ support in one catalyst system, demonstrating the ability to characterize the crystalline structure of the components. google.com Selected Area Electron Diffraction (SAED) patterns obtained via TEM can also confirm the high crystallinity of the nanoparticles. google.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. nanosurf.comnist.gov Unlike electron microscopy, AFM does not require a vacuum environment and can quantitatively measure surface features and roughness with sub-nanometer vertical resolution. nanosurf.comoamjms.eu For materials like this compound, especially when prepared as thin films or coatings, AFM is invaluable for characterizing surface texture.

The technique involves scanning a sharp tip attached to a cantilever across the sample surface. nist.gov The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a topographical map. oamjms.eu From this map, key surface parameters can be calculated, most notably the root mean square (RMS) roughness, which quantifies the standard deviation of the surface height profile. nist.gov

Studies involving rhodium thin films have utilized AFM to assess their surface smoothness. For instance, rhodium thin films prepared by atomic layer deposition on a sapphire substrate were found to be very smooth, with a measured RMS roughness of 0.30 nm over a 1x1 µm² area. rsc.org In another study on indium oxide films modified with rhodium oxide, AFM was used to determine that the films were composed of crystallites with an average size of 8-17 nm. mdpi.com The ability of AFM to quantitatively measure roughness and feature size is critical for applications where surface characteristics influence performance, such as in catalysis and sensor technology. sciopen.com

AFM Surface Roughness Data for Rhodium-Containing Materials

MaterialSubstrateMeasurement AreaRMS Roughness (nm)Reference
Rhodium Thin Film (18 nm thick)Sapphire1 µm x 1 µm0.30 rsc.org
Rhodium-Silicon FilmSiliconNot specifiedDepth profiles measured (185-254 nm) researchgate.net

Catalytic Research and Mechanistic Insights Involving Rhodium Iii Oxide Hydrate

Heterogeneous Catalysis by Rhodium(III) Oxide Hydrate (B1144303) Materials

Rhodium(III) oxide, often used in its hydrated form as a catalyst precursor, is a cornerstone in many industrial and laboratory-scale heterogeneous catalytic processes. rsc.org Its utility stems from its thermal stability and the ease with which it can be reduced to form highly active rhodium metal nanoparticles, or function as an oxide-based catalyst itself.

Rhodium-based catalysts, for which rhodium(III) oxide hydrate is a common precursor, are highly effective for the hydrogenation of a wide range of functional groups. The selectivity of these catalysts is a critical aspect of their application, particularly in the synthesis of fine chemicals where multiple reducible moieties may be present in a substrate.

The hydrogenation of nitroarenes to anilines is a key transformation in the chemical industry. Catalysts derived from this compound exhibit high activity and selectivity for this reaction. The choice of support material and reaction conditions can significantly influence the catalyst's performance. For instance, rhodium nanoparticles supported on various materials have been shown to effectively catalyze the reduction of nitroarenes. mdpi.com The selectivity can be a challenge, as the reaction can proceed through various intermediates like nitroso, hydroxylamine, azoxy, and azo compounds. researchgate.net However, under optimized conditions, high yields of the desired aniline (B41778) can be achieved. acs.org

An adaptive rhodium-based catalytic system has been shown to control the hydrogenation of nitroarenes to produce either anilines or hydroxylamines by adjusting the solvent. acs.org This highlights the tunability of rhodium catalysts in achieving selective hydrogenations.

Table 1: Selective Hydrogenation of Nitroarenes with Rhodium-Based Catalysts

Substrate Catalyst System Reducing Agent Product Yield (%) Selectivity Reference
Nitrobenzene Mn-1 (5 mol %), K₂CO₃ H₂ (80 bar) Aniline 87 High acs.org
4-Nitrotoluene Mn-1 (5 mol %), K₂CO₃ H₂ (80 bar) 4-Methylaniline 97 High acs.org
4-Chloronitrobenzene Pd@Fe₃O₄ Tetrahydroxydiboron/H₂O 4-Chloroaniline --- 70% (at 50°C) mdpi.com
3,4-Dimethoxynitrobenzene Rh NPs (M1A) Ammonia (B1221849) Borane 3,4-Dimethoxyaniline High High mdpi.com

Note: The table includes data from various rhodium and other related catalyst systems to illustrate the scope of nitroarene hydrogenation, a reaction for which this compound is a relevant precursor.

Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium-based catalysts are widely used for this transformation due to their high activity and selectivity, particularly towards the linear aldehyde, which is often the more desired product. dicp.ac.cn While homogeneous rhodium complexes are common, heterogeneous catalysts derived from precursors like this compound are also investigated to facilitate catalyst recovery and reuse.

The regioselectivity of hydroformylation (the ratio of linear to branched aldehydes, l/b) is a critical parameter. For terminal alkenes like 1-octene, rhodium catalysts can achieve very high rates and excellent regioselectivity towards the linear aldehyde. rsc.orguva.nl For instance, a rhodium catalyst supported on a porous organic polymer demonstrated an l/b ratio of up to 158.5 for the hydroformylation of 1-hexene. rsc.org In the case of styrene, the branched aldehyde is typically the major product. rsc.orguva.nl

Table 2: Rhodium-Catalyzed Hydroformylation of Alkenes

Substrate Catalyst System Conditions Conversion (%) Aldehyde Yield (%) l/b Ratio Reference
1-Octene Rh(CO)₂acac / Bulky Phosphite 80°C, 10 bar CO, 10 bar H₂ --- --- High uva.nl
1-Octene Rh/CPOL-BPa&1VB 80°C, 2.0 MPa H₂/CO 99.6 73.7 104.3 rsc.org
Styrene Rh(CO)₂acac / Bulky Phosphite 80°C, 10 bar CO, 10 bar H₂ --- --- Low (favors branched) uva.nl
Styrene Rh/CPOL-BPa&1VB 80°C, 2.0 MPa H₂/CO 85.0 95.8 0.10 rsc.org
Dodecene Rh(acac)(CO)₂ / xantphos 70°C, HCO₂H/Ac₂O --- 78 >20:1 acs.org

Rhodium(III) oxide itself is a catalyst for various oxidation reactions. It can facilitate the oxidation of carbon monoxide (CO), a crucial reaction in controlling automotive emissions. nih.gov Studies on rhodium supported on alumina (B75360) have shown that the structure of the rhodium species, whether as nanoparticles or atomically dispersed, significantly impacts the kinetics of CO oxidation. rsc.org

In the field of renewable energy, the oxidation of water to produce molecular oxygen is a key step in water splitting for hydrogen production. Nanosized rhodium oxide has been investigated as a promising catalyst for water oxidation. nih.gov The efficiency of such electrocatalysts is often evaluated by their turnover frequency (TOF), which represents the number of molecules of product formed per catalytic site per unit of time, and the overpotential, which is the potential difference between the thermodynamic potential of a reaction and the potential at which it is experimentally observed. researchgate.netsci-hub.sechinesechemsoc.org While specific TOF values for this compound are not extensively reported, related rhodium-based materials are actively being researched for this application. researchgate.net

One of the most significant applications of rhodium is in three-way catalytic converters (TWCs) for gasoline-powered vehicles. uva.nl Rhodium is exceptionally effective at catalyzing the reduction of nitrogen oxides (NOx) to harmless nitrogen gas (N₂). uva.nl In a TWC, rhodium works in concert with platinum and palladium, which are primarily responsible for the oxidation of unburned hydrocarbons (HC) and carbon monoxide (CO).

The speciation of rhodium in the catalyst is crucial for its activity. It is believed that under operating conditions, rhodium can exist as metallic Rh, Rh₂O₃, or other rhodium oxide species. acs.org The reduction of NO by CO over rhodium is a complex process, and the selectivity towards N₂ is a key performance indicator, as the formation of byproducts like nitrous oxide (N₂O) or ammonia (NH₃) is undesirable. rsc.orguva.nl The structure of the rhodium active sites, whether as atomically dispersed species or as nanoparticles, has a strong effect on both the rate of NO reduction and the selectivity of the products. uva.nl

Homogeneous Catalysis with this compound Derived Species

While this compound is a solid and thus primarily used in heterogeneous catalysis, it can be a precursor for synthesizing soluble rhodium(III) complexes that act as homogeneous catalysts. These complexes offer high activity and selectivity under mild reaction conditions.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis for the direct formation of C-C, C-N, and C-O bonds. nih.gov This approach often utilizes a directing group on the substrate to position the rhodium catalyst in proximity to the C-H bond to be activated.

The mechanism of C-H activation by Rh(III) complexes is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. dicp.ac.cnacs.org In this mechanism, the C-H bond cleavage and the formation of the Rh-C bond occur in a single, concerted step, often facilitated by a basic ligand (like acetate) that accepts the proton. This pathway is generally favored for late transition metals in higher oxidation states. researchgate.net

The regioselectivity of Rh(III)-catalyzed C-H functionalization is a key aspect, and it is often dictated by the directing group and the steric and electronic properties of the catalyst and the coupling partner. For example, in the coupling of arenes with unsymmetrical alkynes, the regioselectivity of the alkyne insertion can be controlled by modifying the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium catalyst. chinesechemsoc.org

Table 3: Examples of Regioselective Rh(III)-Catalyzed C-H Functionalization

Arene Substrate (with Directing Group) Coupling Partner Catalyst System Product Type Regioselectivity Reference
Acetanilide Internal Alkyne [Cp*RhCl₂]₂ / O₂ Indole Good to excellent for meta-substituted acetanilides nih.gov
N-Enoxyphthalimide Alkene [Cp*Rh(OAc)₂]₂ Cyclopropane High diastereoselectivity dicp.ac.cn
Pyridine-Substituted Arene Alkyne Cp*Rh(MeCN)₃₂ Isoquinolinium Salt High
α-Arylidene Pyrazolone Unsymmetrical Alkyne Rh(III) catalyst Spiropyrazolone Excellent (>20:1) researchgate.net

Electrocatalysis with this compound Derived Electrodes

Electrodes derived from this compound are gaining attention for their potential in crucial energy conversion reactions. The oxide often serves as a precursor to the catalytically active species formed under electrochemical conditions.

Rhodium-based materials are highly effective electrocatalysts for the hydrogen evolution reaction (HER), the process of generating hydrogen gas from water. Nanoparticulate electrodes composed of rhodium oxide (RhOₓ) show that the catalytic activity stems from reduced, metallic rhodium (Rh⁰) species formed during the electrochemical process. acs.org A synergistic effect between the metallic Rh sites and the remaining Rh₂O₃ interface is proposed, where the oxide helps adsorb H⁺ ions and facilitates the combination of hydrogen atoms to produce H₂. acs.org

The performance of these electrocatalysts can be exceptional. For example, rhodium nanospheres supported on graphene oxide (Rh-GO) have demonstrated an extremely low overpotential of just 2 mV to achieve a current density of 10 mA cm⁻², a key benchmark for HER activity. acs.org Other studies on hierarchically grown rhodium thin films report an overpotential of 67 mV at the same current density, with a low Tafel slope of 42 mV dec⁻¹, indicating favorable reaction kinetics. mdpi.com

Performance of Rhodium-Based HER Electrocatalysts

Catalyst SystemOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Rh Nanospheres on Graphene Oxide (Rh-GO)210 acs.org
Rh Thin Film on Nickel Foam (Rh/NF)6742 mdpi.com
Rh Thin Film on Titanium Foil (Rh/Ti)~175 (for 100 mA cm⁻²)42 mdpi.com
RhOx NanoparticlesEnhanced activity due to in-situ Rh⁰ formationNot specified acs.org

In the context of direct methanol (B129727) fuel cells (DMFCs), rhodium catalysts show significant activity for the methanol oxidation reaction (MOR), particularly in alkaline media. nih.gov In-situ spectroscopic studies have revealed that the MOR on rhodium electrodes proceeds through a dual-pathway mechanism. nih.gov

CO₂ Pathway: Adsorbed carbon monoxide (COₐd) forms as a key intermediate at lower potentials and is subsequently oxidized to carbon dioxide (CO₂) at potentials between 0.5 V and 0.75 V.

Formate (B1220265) Pathway: Formate is produced starting at approximately 0.5 V and diffuses into the bulk electrolyte as a final product. The further oxidation of formate to CO₂ is negligible. nih.gov

The selectivity between these two pathways is potential-dependent. At a potential of 0.9 V, the selectivity toward the complete oxidation to CO₂ is estimated to be around 63%. nih.gov This understanding is vital for designing more efficient rhodium-based anode catalysts for DMFCs. nih.gov Furthermore, alloying platinum with rhodium (e.g., Pt/Rh in a 2:1 ratio) has been shown to yield better catalytic activity for methanol electrooxidation than pure platinum or the more common Pt/Ru alloys. iaea.org This highlights the beneficial role of rhodium in promoting this key fuel cell reaction. iaea.orgamericanelements.com

Photocatalytic Applications and Visible Light Activation

Rhodium(III) oxide is instrumental in developing advanced photocatalysts that can operate under visible light, which is crucial for harnessing a larger portion of the solar spectrum. The strategy often involves doping a wide-bandgap semiconductor with rhodium. The introduction of rhodium creates new electronic states within the semiconductor's band gap, enabling the absorption of lower-energy visible light photons. liverpool.ac.uk

A prominent example is rhodium-doped strontium titanate (SrTiO₃:Rh), which is synthesized using Rh₂O₃ as the rhodium source. rsc.org This material functions as an efficient H₂ evolution photocatalyst under visible light irradiation (wavelengths > 400 nm) in the presence of a sacrificial electron donor like methanol. rsc.orgacs.org The Rh³⁺ dopant sites are believed to act as electron-trapping and recombination centers, from which photogenerated electrons are transferred to cocatalysts to drive the desired reaction. acs.org

The functionality of these rhodium-doped oxides extends to environmental remediation. For instance, SrTi₀.₉₅Rh₀.₀₅O₃ has shown excellent performance in the degradation of the model pollutant Methyl Orange when exposed to visible light (λ > 420 nm). liverpool.ac.uk This demonstrates that rhodium-based materials can be applied not only to solar fuel production (water splitting) but also to the photocatalytic treatment of contaminated water. liverpool.ac.ukmdpi.com

Examples of Rhodium-Based Photocatalytic Systems

Photocatalyst SystemApplicationLight SourceKey FindingReference
SrTiO₃:RhHydrogen EvolutionVisible Light (λ > 420 nm)Rh doping enables visible-light activity for H₂ production. rsc.orgmdpi.com
SrTi₀.₉₅Rh₀.₀₅O₃Degradation of Methyl OrangeVisible Light (λ > 420 nm)Effective for water remediation under visible light. liverpool.ac.uk
Rh NPs on (Ga₁₋ₓZnₓ)(N₁₋ₓOₓ)Overall Water SplittingVisible Light (λ > 400 nm)Rh nanoparticle cocatalysts provide active sites for H₂ evolution. acs.org

Electrochemical Properties and Advanced Device Integration of Rhodium Iii Oxide Hydrate

Fundamental Electrochemical Behavior and Redox Potentials

The fundamental electrochemical behavior of rhodium(III) oxide hydrate (B1144303) is intrinsically linked to the redox processes occurring at the rhodium electrode surface. Investigations into rhodium electrodes with an anodically formed surface layer, presumed to be a hydrated oxide or hydroxide (B78521), reveal behavior characteristic of a reversible metal-oxide electrode. researchgate.net The potential range for these electrochemical oxidation and reduction reactions is generally confined to between 0.2 V and 1.2 V (versus a reversible hydrogen electrode, RHE) to avoid interference from hydrogen and oxygen evolution. researchgate.net

The primary electrochemical equilibrium governing the behavior of the rhodium/rhodium hydroxide interface in aqueous solutions is understood to be the following reaction:

Rh + 3H₂O ⇌ Rh(OH)₃ + 3H⁺ + 3e⁻ researchgate.net

This equilibrium forms the basis for the material's electrochemical response, particularly its sensitivity to pH.

pH-Dependent Electrochemical Response

The electrochemical potential of rhodium(III) oxide hydrate exhibits a distinct dependence on the pH of the surrounding electrolyte. researchgate.net For a rhodium electrode coated with an anodically formed layer of its insoluble compounds, the stationary open-circuit potential behaves reversibly within a pH range of approximately 1.0 to 8.0. researchgate.net The relationship between the reversible potential and pH can be described by the following Nernstian equation:

ERh/Rh(OH)₃ = 0.69 - 0.059 pH (in Volts) researchgate.net

This linear dependence indicates a proton-coupled electron transfer mechanism, consistent with the equilibrium involving Rh(OH)₃. researchgate.net It is important to note that in strongly acidic solutions with a pH below 2.0, rhodium hydroxide tends to dissolve. researchgate.net To maintain equilibrium under these conditions for experimental measurements, the solution must be saturated with Rh(OH)₃, which can be achieved by introducing Rh³⁺ ions. researchgate.net This pH-dependent behavior is a critical characteristic, influencing its application in various electrochemical systems. The study of pH-dependent surface charging is a broader topic for many metal oxides, where the adsorption of H⁺/OH⁻ ions dictates the surface properties. bme.hu

ParameterValuepH RangeSource
Reversible Potential EquationE = 0.69 - 0.059 pH (V vs. RHE)~1.0 - 8.0 researchgate.net
Assumed ReactionRh + 3H₂O ⇌ Rh(OH)₃ + 3H⁺ + 3e⁻~1.0 - 8.0 researchgate.net

Electrochemistry of Rhodium Metal-Oxide Interfaces

The interface between rhodium metal and its surface oxide layer is a dynamic region that governs the material's electrochemical properties. This surface oxide can be formed through various methods, including anodic polarization in solution or thermal oxidation at high temperatures. researchgate.net Anodically formed films are central to the pH-sensing behavior and other electrochemical responses. researchgate.net The growth of a hydrous rhodium oxide layer, particularly in alkaline solutions, can be understood in terms of a place exchange mechanism, which involves the successive formation of RhOH and RhO monolayers. researchgate.net

Under reaction conditions, such as during CO oxidation, rhodium surfaces can oxidize, and the formation of these thin oxide films has been shown to increase catalytic reactivity. scispace.com The most active phase for this specific reaction is identified as the metallic rhodium surface covered by chemisorbed oxygen, highlighting the importance of the metal-oxide interface in catalysis. acs.org The structure and properties of these encapsulating oxide layers can significantly alter the physical, chemical, and electronic characteristics of the catalyst surface. purdue.edu

Electrochromic Systems Based on Rhodium Oxide Films

This compound is a key component in fast, two-color electrochromic systems. wikipedia.org Electrochromism involves a reversible change in optical properties, such as transmittance, in response to an applied electrical voltage. gatech.edursc.org Films of rhodium oxide exhibit this effect, enabling their use in applications like smart windows. semanticscholar.org

When integrated into an electrochemical cell, typically with an alkaline electrolyte like potassium hydroxide (KOH), rhodium oxide films can switch between distinct color states. wikipedia.orgresearchgate.net The application of a voltage of approximately 1 V induces a reversible color change, commonly from yellow to dark green or from yellow to brown-purple. wikipedia.org

Research into rhodium oxide films prepared by different methods has quantified their electrochromic performance:

Sol-gel method: Amorphous rhodium oxide films prepared via a sol-gel process and a mild heat treatment (100°C) show excellent, reversible two-color electrochromic behavior in alkaline solutions, changing from bright yellow in the reduced state to dark green in the oxidized state. researchgate.net

Reactive sputtering: Films deposited in a water vapor atmosphere at low temperatures (−20 °C) exhibit anodic electrochromism, switching between a light yellow (bleached) state and an olive (colored) state in a 1 M potassium hydroxide electrolyte. researchgate.net These films demonstrated a significant transmittance change of 26% at a wavelength of 600 nm and maintained stable performance over 25,000 cycles. researchgate.net

Preparation MethodElectrolyteColor States (Reduced ↔ Oxidized)Performance MetricSource
Sol-GelAlkaline SolutionBright Yellow ↔ Dark GreenGood cycle stability researchgate.net
Reactive Sputtering (H₂O vapor)1 M KOHLight Yellow ↔ Olive26% transmittance change @ 600 nm; stable for 25,000 cycles researchgate.net

Application in Energy Storage Devices (e.g., Capacitors)

The application of rhodium oxide in energy storage devices like electrochemical capacitors is an area of interest, though it is less established than that of other noble metal oxides, such as ruthenium oxide. researchgate.netresearchgate.netosti.gov Supercapacitors store energy either through double-layer capacitance or through pseudocapacitance, which involves fast, reversible Faradaic reactions at the electrode surface. technologynetworks.com Hydrous metal oxides are particularly promising for pseudocapacitors due to their ability to undergo these redox reactions. researchgate.netosti.gov

For rhodium, research has noted the development of a charge storage film on the metal's surface under potential cycling conditions, a behavior it shares with iridium. researchgate.net This observation suggests a potential for pseudocapacitive charge storage. However, detailed studies quantifying the specific capacitance, energy density, and power density of capacitors based on this compound are not as prevalent as for its counterpart, hydrous ruthenium oxide (RuO₂·xH₂O), which has demonstrated specific capacitance values exceeding 720 F/g. researchgate.netosti.gov The high cost of rhodium is a significant barrier to its widespread commercial use in energy storage devices. researchgate.net

Integration in Advanced Memory Technologies (DRAMs, FeRAMs)

While rhodium(III) oxide possesses conductive and transparent properties beneficial for electronic devices, its specific integration into advanced memory technologies like Dynamic Random-Access Memory (DRAM) or Ferroelectric Random-Access Memory (FeRAM) is not well-documented in available research. wikipedia.org FeRAM technology is similar in structure to DRAM but utilizes a ferroelectric material instead of a standard dielectric to achieve non-volatility. wikipedia.org These memories typically employ materials such as lead zirconate titanate (PZT) or, more recently, hafnium oxide (HfO₂). wikipedia.orgtomshardware.comdesign-reuse-embedded.com

However, rhodium oxide has shown potential in other advanced electronic applications that require transparent conductive oxides. For instance, Rh₂O₃ has a work function approximately 0.2 eV lower than that of the commonly used indium tin oxide (ITO). wikipedia.org Consequently, depositing a thin film of rhodium oxide onto an ITO electrode has been shown to improve carrier injection. wikipedia.org This enhancement of electrical properties is particularly beneficial for devices like organic light-emitting diodes (OLEDs). wikipedia.org This application showcases the potential of rhodium oxide to function as an interfacial layer in complex electronic device stacks, even if its direct role as the primary storage medium in DRAM or FeRAM has not been established.

Theoretical and Computational Chemistry Approaches to Rhodium Iii Oxide Hydrate Systems

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of catalytic reactions. For rhodium(III)-based systems, DFT calculations are instrumental in mapping out the complex energy landscapes of reactions, identifying transition states, and determining the feasibility of proposed catalytic cycles. semanticscholar.org This approach allows for a detailed understanding of how reactants are transformed into products at the molecular level.

Investigation of C-H Activation Pathways (e.g., CMD, OA, SEAr, σ-CAM)

Rhodium(III) complexes are renowned for their ability to catalyze C-H activation, a process of significant interest in organic synthesis. mdpi.com DFT studies have been crucial in elucidating the operative mechanisms, which can vary depending on the specific reactants and conditions. acs.org While research directly on Rhodium(III) oxide hydrate (B1144303) is limited, the principles derived from studies on other Rh(III) catalysts are applicable.

Several pathways for C-H activation have been computationally investigated:

Concerted Metalation-Deprotonation (CMD): This is often identified as a low-energy pathway for Rh(III) catalysts, involving a single transition state where the C-H bond is broken and a new Rh-C bond is formed with the assistance of a base (often a carboxylate ligand). acs.org

Oxidative Addition (OA): This pathway involves the direct addition of the C-H bond across the metal center, formally oxidizing the rhodium.

Electrophilic Aromatic Substitution (SEAr): In this mechanism, the rhodium center acts as an electrophile, attacking the electron-rich C-H bond.

σ-Complex Assisted Metathesis (σ-CAM): This pathway involves the formation of a σ-complex between the C-H bond and the rhodium center, followed by a metathesis step.

DFT calculations help determine which of these (or other) pathways is most favorable by comparing the activation barriers for each step. rsc.org

Analysis of Oxidation State Changes in Catalytic Cycles (Rh(I)/Rh(III), Rh(III)/Rh(V))

Many rhodium-catalyzed reactions involve changes in the oxidation state of the rhodium atom. DFT is used to probe the energetics of these redox processes, which are central to the catalytic cycle. semanticscholar.org

Rh(I)/Rh(III) Cycle: A common catalytic cycle involves the catalyst shuttling between the Rh(I) and Rh(III) oxidation states. This is typical in various cross-coupling and C-H functionalization reactions. rsc.org

Rh(III)/Rh(V) Cycle: In the presence of certain oxidizing directing groups or substrates, a Rh(III)/Rh(V) catalytic cycle may become operative. researchgate.net DFT studies have been essential in identifying key Rh(V) intermediates, such as Rh(V)-nitrene species, which were previously elusive. researchgate.netacs.org These calculations can rationalize how different substrates or oxidants influence whether the reaction proceeds through a Rh(I)/Rh(III) or a higher-oxidation-state Rh(III)/Rh(V) manifold. researchgate.net

Electronic Structure and Band Gap Calculations

Understanding the electronic structure of Rhodium(III) oxide is crucial for its application in areas like electronics and photocatalysis. First-principles calculations are used to determine the arrangement of electronic states and, critically, the band gap (Eg), which defines the material's semiconductor properties.

DFT calculations, particularly with standard functionals like the Generalized Gradient Approximation (GGA), often underestimate the band gap of highly correlated metal oxides. researchgate.netmdpi.com For Rhodium(III) oxide (Rh₂O₃), standard DFT predicts a band gap of around 0.5-0.6 eV. researchgate.netmaterialsproject.org To correct for electron self-interaction errors and obtain more accurate results, the DFT+U method is employed, which adds a Hubbard-U correction term. Applying a U value of 3.5 eV to the rhodium d orbitals yields a calculated band gap of 1.14 eV, which is in much better agreement with the experimental indirect band gap of 1.20-1.22 eV. researchgate.net Recent studies using different functionals have further explored the electronic structure, noting that the difference between the direct and indirect band gaps is relatively small. aps.org

Calculated and Experimental Band Gaps of Rhodium(III) Oxide (Rh₂O₃)

MethodCalculated Band Gap (eV)Reference
DFT (GGA)0.62 materialsproject.org
DFT (GGA)0.51 researchgate.net
DFT+U (U=3.5 eV)1.14 researchgate.net
Experimental (Indirect)1.22 researchgate.netresearchgate.net
Experimental (Direct)3.4 researchgate.netresearchgate.net

Prediction of Material Properties (e.g., Formation Energies, Stability)

First-principles calculations can predict fundamental thermodynamic properties, such as formation energies and the relative stability of different crystal structures (polymorphs). arxiv.orgu-tokyo.ac.jp These predictions are vital for understanding how a material might behave under various synthesis or operational conditions.

For Rhodium(III) oxide, DFT calculations have been used to determine its formation energy and stability relative to other rhodium oxides or elemental forms. The calculated formation energy for the trigonal (R-3c) phase of Rh₂O₃ is approximately -1.09 eV/atom. materialsproject.org Computational analysis also predicts the stability of different polymorphs. For example, first-principles studies have confirmed that the Rh₂O₃ I form is stable at low temperatures and pressures, while the Rh₂O₃ II form is a high-pressure phase. researchgate.net The "Energy Above Hull" is a key metric for thermodynamic stability; a value close to zero indicates that the compound is stable or very close to the stable phase convex hull. Calculations for both trigonal and orthorhombic Rh₂O₃ show a small positive energy above the hull (0.023-0.027 eV/atom), suggesting they are metastable and might decompose into Rhodium(IV) oxide (RhO₂) and elemental Rhodium (Rh). materialsproject.orgmaterialsproject.org

Predicted Thermodynamic Properties of Rh₂O₃ Polymorphs

Polymorph (Space Group)PropertyCalculated ValueReference
Trigonal (R-3c)Formation Energy-1.087 eV/atom materialsproject.org
Trigonal (R-3c)Energy Above Hull0.027 eV/atom materialsproject.org
Orthorhombic (Pbcn)Formation Energy-1.091 eV/atom materialsproject.org
Orthorhombic (Pbcn)Energy Above Hull0.023 eV/atom materialsproject.org

Spectroscopic Parameter Simulations

Computational methods are increasingly used to simulate spectroscopic data, providing a powerful tool for interpreting experimental results. arxiv.orgcore.ac.uk By calculating properties like core-level binding energies or vibrational frequencies, researchers can assign specific spectral features to distinct atomic structures or chemical environments.

For metal oxides, simulating X-ray Photoelectron Spectroscopy (XPS) spectra via DFT is a common application. chemrxiv.org This involves calculating the core-level binding energy shifts for atoms in different environments (e.g., bulk vs. surface, or in the presence of defects or adsorbates). researchgate.netdoi.org Such simulations can help unambiguously identify the oxidation states and chemical species present on a catalyst's surface. acs.org

Similarly, vibrational spectra (Infrared and Raman) can be simulated. For hydrated systems, DFT can be used to investigate the vibrational modes associated with water molecules and hydrogen bonds within the crystal lattice. nih.govacs.org This allows for a detailed understanding of how water interacts with the rhodium oxide framework, which is crucial for understanding the properties of Rhodium(III) oxide hydrate.

Surface Chemistry and Interfacial Phenomena of Rhodium Iii Oxide Hydrate

Adsorption, Desorption, and Surface Reaction Mechanisms

The surface of rhodium(III) oxide is a dynamic environment for various catalytic reactions, governed by distinct adsorption, desorption, and reaction pathways. The interaction with reductants such as hydrogen (H₂) and carbon monoxide (CO) has been studied in detail, revealing different kinetic behaviors. acs.org Surface rhodium oxide (Rh₂O₃) is readily reduced by both H₂ and CO, but the mechanisms differ significantly. acs.org

Hydrogen-induced reduction at low partial pressures (≤7.6 Torr) and temperatures below 200°C follows an "autocatalytic" pattern, characterized by a temperature-dependent induction period before a rapid, first-order reduction. acs.org This suggests a "nucleation/growth" mechanism, where H₂ first dissociatively adsorbs to create reaction centers. acs.org This is followed by a swift reaction between adsorbed or lattice oxygen and hydrogen atoms. acs.org At higher temperatures (≥200°C) and pressures (≥76 Torr), the reduction by H₂ becomes immeasurably fast. acs.org

In contrast, the reduction of the oxide surface by CO is substantially slower (at least 10-fold) than with H₂ under similar conditions and shows no induction period. acs.org At temperatures of 250°C or lower, the kinetics are "autoinhibited," beginning with a fast initial removal of oxygen followed by a much slower, zero-order process. acs.org This is attributed to the extensive formation of adsorbed CO on the surface, which hinders further oxide removal. acs.org At temperatures of 300°C and above, where adsorbed CO does not accumulate, the reduction follows first-order kinetics. acs.org

Rhodium(III) oxide is a known catalyst for several important industrial reactions, including the hydroformylation of alkenes, the hydrogenation of CO, and NO reduction. wikipedia.orgstanford.edu In the context of methane (B114726) oxidation, Rh₂O₃ nanoparticles have been identified as the active phase, operating via a Mars-van Krevelen type mechanism, which involves the participation of structural oxygen from the oxide surface. dtu.dk For CO oxidation, the reaction can proceed on the metallic surface via the Langmuir–Hinswood mechanism under ultra-high vacuum conditions, where adsorbed CO reacts with dissociated oxygen. acs.org However, under certain conditions, the formation of surface oxides has been shown to increase catalytic reactivity. stanford.edu Studies on single-atom Rh catalysts have also proposed the Mars-van Krevelen mechanism for CO oxidation. rsc.org

Table 1: Comparison of Reduction Kinetics for Surface Rhodium(III) Oxide by H₂ and CO acs.org
ReductantTemperature/Pressure ConditionsObserved Kinetic BehaviorProposed Mechanism
Hydrogen (H₂)Low Pressure (≤7.6 Torr), <200°CAutocatalytic (Induction period followed by rapid 1st order reduction)Nucleation/Growth
Hydrogen (H₂)High Pressure (≥76 Torr), ≥200°CImmeasurably fast reductionN/A
Carbon Monoxide (CO)≤250°CAutoinhibited (Fast initial removal, then slow zero-order)Hindered by extensive CO adsorption
Carbon Monoxide (CO)≥300°CFirst-order reductionReaction proceeds without buildup of adsorbed CO

Surface Defect Engineering and Reactivity

The reactivity of a rhodium(III) oxide surface is intrinsically linked to its structure, including the presence of defects and specific surface terminations. stanford.edu The chemical reactivity can be understood through its acid-base properties, which are determined by the charge distribution of surface ions. stanford.edu Reactant species tend to adsorb at under-coordinated metal and/or oxygen atoms on the surface. stanford.edu These sites, which are a form of surface defect, often possess unique electronic properties that make them highly active in catalytic processes. stanford.edursc.org For instance, undersaturated surface oxygen atoms can have nonbonded electron density leading to electron-electron repulsion, while oversaturated oxygen atoms can cause repulsion between neighboring atoms. stanford.edu

Theoretical studies using density functional theory (DFT) have investigated the stability and reactivity of different Rh₂O₃ surfaces, primarily the (0001) or c-cut surface and the (11̅02) or r-cut surface. researchgate.netacs.org Research has shown that an oxygen-terminated c-cut surface and an oxygen-terminated r-cut surface are close in stability at higher oxygen chemical potentials. researchgate.netacs.org Both of these surfaces were found to exhibit high Lewis acidity, which is associated with electron acceptor sites. researchgate.net This high acidity could explain the notable catalytic activity of Rh₂O₃ at low temperatures, particularly for reactions like N₂O decomposition. researchgate.net The stabilization of Rhδ+ species through interactions with an oxide support is considered a key factor in the activity of these catalysts. researchgate.net

The engineering of surface defects, such as creating undercoordinated Rh sites or oxygen vacancies, can therefore be a strategy to tune the catalytic performance. nih.govnih.gov The concentration of undercoordinated sites is a critical factor; for example, in ethylene (B1197577) hydroformylation on Rh/SiO₂ catalysts, the turnover frequency is promoted on these sites. nih.gov The creation and stability of certain active species can depend on particle size, gas pressure, and the nature of the support material. nih.gov

Table 2: Properties of Investigated Rhodium(III) Oxide Surfaces researchgate.netacs.org
Surface TypeTerminationRelative StabilityKey PropertyImplication for Reactivity
c-cut (0001)Oxygen-terminatedClose in stability to r-cut at high O₂ potentialHigh Lewis AcidityExplains high catalytic activity at low temperatures
r-cut (11̅02)Oxygen-terminatedClose in stability to c-cut at high O₂ potentialHigh Lewis AcidityContributes to overall surface reactivity

Interactions with Aqueous Media and Electrolytes

The interaction of rhodium(III) oxide hydrate (B1144303) with aqueous solutions and electrolytes is complex and depends heavily on its degree of hydration. The anhydrous form, Rh₂O₃, is a gray solid that is generally insoluble in water, acids, and even aqua regia. wikipedia.orgchemicalbook.com This insolubility makes it a thermally stable rhodium source for applications in ceramics and glass. americanelements.com

In contrast, the hydrated forms exhibit different solubility characteristics. The pentahydrate, Rh₂O₃·5H₂O, is a lemon-yellow powder that is insoluble in water but soluble in various acids. chemicalbook.com Freshly precipitated rhodium(III) hydroxide (B78521), which can be considered a fully hydrated form of the oxide, is soluble in both acids and concentrated alkali solutions. chemicalbook.com This difference in behavior is crucial for the synthesis of other rhodium compounds. chemicalbook.com

In the presence of electrolytes, rhodium(III) oxide displays significant electrochemical activity. When a rhodium electrode is anodically oxidized in sulfate (B86663) or phosphate (B84403) solutions (pH 1.0 to 8.0), a surface layer of what is presumed to be Rh(OH)₃ forms. researchgate.net This system behaves like a reversible metal-oxide electrode. researchgate.net In alkaline electrolytes, such as potassium hydroxide (KOH) solutions, rhodium oxide thin films exhibit electrochromic properties. wikipedia.orgresearchgate.net By applying a voltage of approximately 1 V, they undergo reversible color changes, for example, from yellow to dark green or brown-purple. wikipedia.org This property makes them of interest for applications in smart windows and display devices. wikipedia.orgfuncmater.com The material's use in supercapacitors and other electrochemical applications like fuel cells further highlights its important interactions with electrolytes, where it can enhance the penetration of electrolyte ions and improve conductivity. americanelements.com

Table 3: Behavior of Rhodium(III) Oxide Forms in Aqueous Media and Electrolytes
Compound FormAppearanceSolubility in WaterSolubility in AcidsBehavior in Electrolytes
Anhydrous (Rh₂O₃)Gray powderInsoluble wikipedia.orgInsoluble wikipedia.orgStable electrode material
Pentahydrate (Rh₂O₃·5H₂O)Yellow powderInsoluble funcmater.comSoluble Precursor for electrochemical deposition
Freshly Precipitated Hydroxide (Rh(OH)₃)Yellowish-brown precipitateN/ASoluble chemicalbook.comresearchgate.netSoluble in concentrated alkali; forms reversible electrode surface researchgate.net
Thin FilmsTransparentInsolubleInsolubleElectrochromic in KOH solution wikipedia.orgresearchgate.net

Emerging Research Directions and Future Prospects for Rhodium Iii Oxide Hydrate

Development in Industrial Chemical Synthesis of Intermediates

Rhodium(III) oxide and its hydrated form are established as effective catalysts in several industrial chemical processes. ottokemi.comsigmaaldrich.com Ongoing research focuses on enhancing their efficiency, selectivity, and stability in the synthesis of crucial chemical intermediates.

One of the primary applications is in hydroformylation, a process that converts alkenes into aldehydes. These aldehydes are then often hydrogenated to produce oxo-alcohols, which are important intermediates in the manufacturing of plasticizers, detergents, and solvents. ottokemi.com Rhodium-based catalysts, including rhodium(III) oxide, are known for their high selectivity towards the desired linear aldehyde product. wikipedia.org

Furthermore, rhodium catalysts play a vital role in the production of acetic acid and nitric acid. ottokemi.comsamaterials.com In acetic acid synthesis, particularly in the Monsanto and Cativa processes, rhodium complexes are key to the carbonylation of methanol (B129727). While not a direct application of the oxide hydrate (B1144303), the oxide can serve as a precursor for these catalytic species. Research is also exploring its use in various hydrogenation processes. sigmaaldrich.comsigmaaldrich.com

Industrial Process Role of Rhodium(III) Oxide Catalyst Intermediate/Product
HydroformylationCatalyzes the addition of a formyl group and hydrogen to an alkene. wikipedia.orgAldehydes (precursors to Oxo-alcohols) ottokemi.com
Acetic Acid SynthesisActs as a precursor for active catalyst species in methanol carbonylation. ottokemi.comAcetic Acid ottokemi.com
Nitric Acid ProductionServes as a catalyst in the oxidation of ammonia (B1221849). ottokemi.comNitric Acid ottokemi.com
Hydrogenation ReactionsFacilitates the addition of hydrogen to unsaturated compounds. sigmaaldrich.comwikipedia.orgVarious saturated organic compounds

Detailed research findings indicate that the catalytic activity of rhodium(III) oxide is highly dependent on its preparation method, particle size, and the support material used. For instance, creating rhodium oxide nanoparticles can significantly increase the available surface area, enhancing catalytic performance. researchgate.net Researchers are actively investigating methods like hydrothermal synthesis to produce nanoparticles with controlled size and morphology for optimized catalytic efficiency. wikipedia.org

Innovations in Advanced Electronics and Photonics

The unique electronic and optical properties of rhodium(III) oxide are paving the way for its use in next-generation electronic and photonic devices. americanelements.com Thin films of rhodium oxide are of particular interest due to their combination of electrical conductivity and optical transparency. wikipedia.org

A significant area of innovation is in electrochromic systems, such as smart windows and displays. sigmaaldrich.comsigmaaldrich.com Rhodium oxide films exhibit a rapid and reversible color change when a low voltage is applied. wikipedia.org This transition, typically between yellow and dark green or brown-purple, allows for the dynamic control of light transmission. wikipedia.org

Moreover, rhodium oxide films have a lower work function (by about 0.2 eV) compared to the commonly used indium tin oxide (ITO). wikipedia.org This property is highly advantageous in organic light-emitting diodes (OLEDs), as depositing a thin layer of rhodium oxide on ITO can improve charge carrier injection, leading to enhanced device performance and efficiency. wikipedia.org The material's high thermal stability and insolubility also make it a promising candidate for durable electronic components. sigmaaldrich.comamericanelements.com There is also research interest in its application for new capacitor electrode materials, dynamic random access memory (DRAMs), and non-volatile ferroelectric random access memories (FeRAMs). ottokemi.com

Electronic/Photonic Application Key Property of Rhodium(III) Oxide Benefit
Smart Windows & DisplaysElectrochromism (reversible color change with voltage). wikipedia.orgsigmaaldrich.comDynamic control of light and transparency.
Organic Light-Emitting Diodes (OLEDs)Transparent, conductive, and has a low work function. wikipedia.orgImproved charge carrier injection from the electrode, enhancing efficiency. wikipedia.org
Advanced Memory (DRAM, FeRAM)Potential as a capacitor electrode material. ottokemi.comContributes to the development of new memory technologies. ottokemi.com
Transparent ElectrodesOptically transparent and electrically conductive. wikipedia.orgServes as an alternative or enhancement to materials like ITO. wikipedia.org

Green Chemistry and Sustainable Applications

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to modern research. Rhodium(III) oxide hydrate is being explored for several applications that align with these goals.

Its most established sustainable application is in automotive catalytic converters. samaterials.comsigmaaldrich.com Rhodium is a crucial component that catalyzes the reduction of harmful nitrogen oxides (NOx) in exhaust gases to harmless nitrogen gas (N₂). samaterials.com This helps to mitigate air pollution and acid rain.

Another promising area is in the production of hydrogen, a clean energy carrier. Research has shown that rhodium(III) oxide can be used to prepare metal oxide photocatalysts, such as Rh-doped strontium titanate (SrTiO₃:Rh), for hydrogen production from water using sunlight. sigmaaldrich.comsigmaaldrich.com This process, known as photocatalytic water splitting, is a key technology for a future hydrogen economy. The development of efficient and stable photocatalysts is a major research focus, and rhodium-based materials are showing significant promise.

Cross-Disciplinary Research Opportunities

The distinct properties of this compound create opportunities for collaboration across diverse scientific fields, from materials science to medicine.

In materials science and ceramics , the addition of rhodium oxide can impart superior thermal shock resistance to ceramic materials. This makes them suitable for high-temperature components, especially those subjected to frequent and rapid temperature changes. Its high stability and insolubility also make it a valuable component in specialized glass and optic applications. americanelements.com

In electrochemistry , rhodium(III) oxide's properties are being leveraged for applications in solid oxide fuel cells (SOFCs) and other electrochemical systems. sigmaaldrich.comamericanelements.com Certain perovskite-structured oxides containing rhodium exhibit ionic conductivity, a critical property for fuel cell cathodes and oxygen generation systems. americanelements.com

Emerging research in nanotechnology and medicine is exploring the potential of rhodium(III) oxide nanoparticles. researchgate.net Studies are investigating the synthesis of these nanoparticles and their potential applications in cancer diagnosis, imaging, and therapy, particularly in conjunction with synchrotron and synchrocyclotron radiation. researchgate.net This represents a frontier where inorganic chemistry, materials science, and oncology intersect.

Concluding Remarks and Outlook

Synthesis of Current Knowledge

Rhodium(III) oxide hydrate (B1144303) (Rh₂O₃·nH₂O) is recognized as a thermally stable, highly insoluble rhodium source. americanelements.com Its hydrated form is typically a yellow or gray powder, distinguishing it from the dark gray or black anhydrous rhodium(III) oxide. chemicalbook.comottokemi.com The degree of hydration can vary, which in turn influences its physical and chemical properties. A common form is the pentahydrate, Rh₂O₃·5H₂O. chemicalbook.com The compound is generally insoluble in water and common acids, a property that contributes to its stability in various chemical environments. americanelements.comwikipedia.org

The primary application of rhodium(III) oxide and its hydrate lies in the field of catalysis. It serves as a crucial precursor for the preparation of various rhodium-based catalysts, which are employed in a wide array of industrial processes. nih.gov These include the hydroformylation of alkenes, the reduction of nitrogen oxides (NOx) in automotive catalytic converters, and the hydrogenation of carbon monoxide. wikipedia.org The catalytic activity is intrinsically linked to the oxidation state of rhodium and the interaction with support materials. chemrxiv.org In many catalytic applications, the hydrated oxide is a convenient starting material which is then reduced in situ to form active metallic rhodium nanoparticles. nih.gov

Beyond catalysis, rhodium oxide thin films, which can be prepared from hydrated precursors, exhibit interesting electrochromic and conductive properties. wikipedia.org These characteristics make them promising for applications in smart windows, displays, and as a component in organic light-emitting diodes (OLEDs) to improve carrier injection. wikipedia.org Furthermore, its thermal stability makes it a suitable material for incorporation into glass, optic, and ceramic applications. americanelements.com

The synthesis of rhodium(III) oxide hydrate can be achieved through several routes. A common method involves the precipitation from a solution of a rhodium(III) salt, such as rhodium(III) chloride, by the addition of a base like sodium hydroxide (B78521). wikipedia.org The resulting hydrated oxide can then be heated to produce the anhydrous form. wikipedia.org Hydrothermal synthesis methods have also been employed to produce nanoparticles of the hydrated oxide. wikipedia.org

Table 1: Key Properties of this compound

PropertyValueReferences
Chemical Formula Rh₂O₃·nH₂O americanelements.com
Appearance Yellow or gray powder chemicalbook.com
Solubility Insoluble in water and aqua regia chemicalbook.com
Thermal Stability High americanelements.com

Identification of Persistent Challenges and Knowledge Gaps

Despite the established applications of this compound, several challenges and knowledge gaps persist in the scientific understanding of this compound.

A primary challenge lies in the precise characterization of the hydrated states. The exact number of water molecules (n) and their structural arrangement within the lattice are often not well-defined and can vary depending on the synthesis and storage conditions. This ambiguity makes it difficult to establish a clear structure-property relationship. The thermal decomposition of the hydrate to the anhydrous oxide is a complex process, and a detailed understanding of the phase transformations and the role of the water of hydration is still an area of active investigation. researchgate.net

The influence of the water of hydration on the catalytic activity of rhodium-based catalysts is a significant knowledge gap. While the hydrate is often used as a precursor, the specific role of the water molecules during the activation of the catalyst and the subsequent catalytic cycle is not fully understood. It is plausible that the hydroxyl groups or the water molecules themselves participate in reaction mechanisms, for instance, by influencing the local electronic structure of the rhodium centers or by acting as proton relays. researchgate.net A deeper understanding of these effects could lead to the design of more efficient catalysts.

Furthermore, achieving precise control over the particle size and morphology of this compound nanoparticles remains a challenge. nih.gov The properties of nanomaterials are highly dependent on their size and shape, and the ability to synthesize monodisperse nanoparticles of the hydrated oxide would open up new possibilities for their application in catalysis and materials science. researchgate.net

The high cost and rarity of rhodium present a persistent economic challenge. livescience.com Maximizing the atomic efficiency of rhodium in catalytic applications is therefore of paramount importance. nih.gov This necessitates a fundamental understanding of the active sites and reaction mechanisms at the molecular level to design catalysts that use rhodium more effectively. nih.gov

Strategic Directions for Future Academic Research

To address the identified challenges and fill the existing knowledge gaps, future academic research on this compound should be directed towards several key areas.

Advanced Structural Characterization: There is a critical need for the application of advanced characterization techniques to elucidate the precise structure of this compound. In-situ spectroscopic and diffraction methods could be employed to study the structure of the hydrate under various conditions and during thermal decomposition. Computational modeling and density functional theory (DFT) calculations can complement experimental studies by providing insights into the stable configurations of the hydrated oxide and the energetics of water binding. rsc.org

Mechanistic Studies of Catalysis: Future research should focus on unraveling the specific role of the water of hydration in catalytic reactions. This can be achieved through a combination of kinetic studies, in-situ spectroscopy, and theoretical modeling. By comparing the catalytic performance of the hydrated and anhydrous forms of rhodium oxide, it may be possible to isolate the effects of the water molecules. Such studies could lead to new strategies for catalyst design, where the degree of hydration is tuned to optimize catalytic activity and selectivity.

Controlled Synthesis of Nanomaterials: The development of novel synthesis methods for producing this compound nanoparticles with well-defined size, shape, and composition is a crucial research direction. nih.gov Wet-chemistry methods, such as the polyol process or microemulsion techniques, could be further explored and optimized. nih.gov The ability to control the nanostructure of the hydrated oxide would allow for a systematic investigation of the size- and shape-dependent properties and their impact on catalytic and electronic applications. researchgate.net

Exploring Novel Applications: While the catalytic applications of rhodium oxides are well-established, there is potential for their use in other areas. The electrochromic and conductive properties of rhodium oxide thin films warrant further investigation for their potential use in advanced electronic and optical devices. wikipedia.org Research into their application in electrochemical energy storage and conversion, such as in supercapacitors or as electrocatalysts for water splitting, could also be a fruitful avenue for future studies. The development of rhodium-based materials for neural interfacing applications is another emerging area of interest. researchwithnj.com

By pursuing these strategic research directions, the scientific community can deepen the fundamental understanding of this compound and unlock its full potential for a range of technological applications.

Q & A

Q. What are the established synthesis methods for Rhodium(III) oxide hydrate (Rh₂O₃·xH₂O) in laboratory settings?

this compound is typically synthesized via controlled hydrolysis of Rhodium(III) chloride hydrate (RhCl₃·xH₂O) under basic conditions (e.g., using NaOH or NH₄OH). The precipitate is washed, dried, and calcined at moderate temperatures (200–400°C) to achieve the hydrated oxide phase. Variations in hydration levels (x) depend on reaction pH, temperature, and drying protocols .

  • Key Methodological Considerations :
  • Precursor purity (e.g., RhCl₃·xH₂O with 38–42% Rh content ensures reproducibility) .
  • Avoid excessive calcination temperatures (>500°C) to prevent decomposition to anhydrous Rh₂O₃ .

Q. How can the structural and compositional properties of Rh₂O₃·xH₂O be characterized?

  • X-ray Diffraction (XRD) : Identifies crystalline phases and distinguishes hydrated forms from anhydrous Rh₂O₃. Broad peaks may indicate amorphous regions or variable hydration .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration levels (x) by measuring mass loss upon dehydration (e.g., ~5–10% mass loss at 100–200°C corresponds to H₂O release) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation state (Rh³⁺) and surface composition .

Q. What are the recommended safety protocols for handling Rh₂O₃·xH₂O?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers away from reducers (e.g., H₂, hydrazine) to prevent exothermic reactions .

Advanced Research Questions

Q. What role does Rh₂O₃·xH₂O play in catalytic C–H bond activation reactions?

Rh₂O₃·xH₂O serves as a precursor for Rh-based catalysts in directed C–H functionalization. The hydrated oxide phase enhances dispersion on supports (e.g., Al₂O₃), improving catalytic activity in cross-coupling and oxidation reactions. Mechanistic studies suggest surface hydroxyl groups facilitate substrate adsorption and metal center activation .

  • Experimental Design :
  • Compare catalytic efficiency of Rh₂O₃·xH₂O with RhCl₃·xH₂O in model reactions (e.g., benzene hydroxylation).
  • Use in situ FTIR to track hydroxyl group dynamics during catalysis .

Q. How does hydration state (x) influence the stability and reactivity of Rh₂O₃·xH₂O under thermal or reducing conditions?

  • Thermal Stability : TGA-DSC reveals stepwise dehydration; partial hydration (x = 0.5–1) stabilizes the structure up to 300°C, while full dehydration (x = 0) leads to Rh₂O₃ recrystallization .
  • Reductive Environments : Rh₂O₃·xH₂O reacts with H₂ at 150–200°C to form metallic Rh nanoparticles, with hydration delaying reduction kinetics .

Q. How do hydration effects in Rh₂O₃·xH₂O compare to other transition metal oxide hydrates (e.g., FeOOH or UO₃·xH₂O)?

  • Structural Analogues : Like γ-FeOOH, Rh₂O₃·xH₂O adopts a layered structure with intercalated H₂O, but Rh³⁺’s higher charge density results in stronger metal-hydroxyl bonding .
  • Hydration Variability : Similar to UO₃·xH₂O, Rh₂O₃·xH₂O exhibits non-stoichiometric hydration (0.5 < x < 2), complicating phase identification without coupled XRD-TGA analysis .

Key Research Challenges

  • Contradictions in Hydration Characterization : Discrepancies in reported hydration levels (x) highlight the need for standardized synthesis and characterization protocols .
  • Catalytic Mechanism Uncertainty : The exact role of surface hydroxyls vs. bulk oxide structure in Rh-mediated catalysis remains debated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.